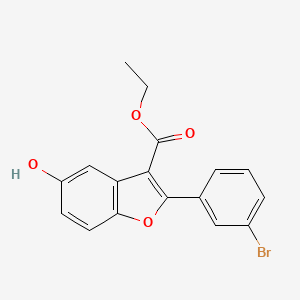![molecular formula C24H31NO6S B13700239 [(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the reaction with 4-methylbenzenesulfonyl chloride to form the sulfonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate can undergo several types of chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups at the benzyloxy position .
Scientific Research Applications
[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H31NO6S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H31NO6S/c1-18-10-12-22(13-11-18)32(27,28)30-17-20-14-21(29-16-19-8-6-5-7-9-19)15-25(20)23(26)31-24(2,3)4/h5-13,20-21H,14-17H2,1-4H3 |
InChI Key |
GTNDMWHGCSKNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


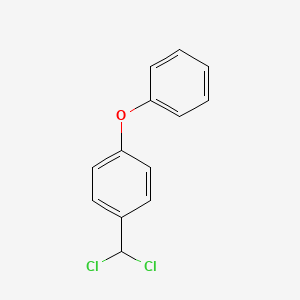
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)




![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
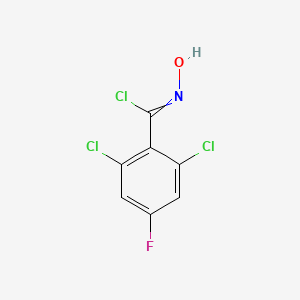
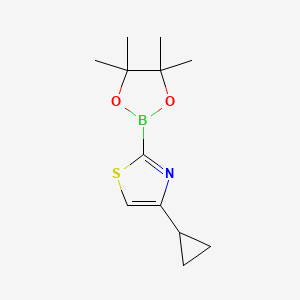

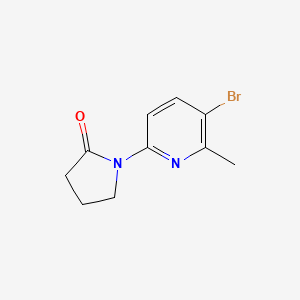
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
